

# Spectroscopic Profile of Propyl Salicylate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **propyl salicylate**, a compound of interest in various scientific and pharmaceutical applications. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and quality control.

# **Chemical Structure and Properties**

**Propyl salicylate** (C<sub>10</sub>H<sub>12</sub>O<sub>3</sub>) is the ester of salicylic acid and propanol. Its structure is characterized by a benzene ring substituted with a hydroxyl group and a propoxycarbonyl group in an ortho arrangement.

Molecular Formula: C<sub>10</sub>H<sub>12</sub>O<sub>3</sub> Molecular Weight: 180.20 g/mol

# **Spectroscopic Data**

The following sections present the key spectroscopic data for **propyl salicylate**, summarized in tabular format for clarity and ease of comparison.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.



The proton NMR spectrum of **propyl salicylate** provides information on the number of different types of protons and their neighboring environments. The spectrum is typically recorded in deuterated chloroform (CDCl<sub>3</sub>).

| Chemical Shift (δ, ppm) | Multiplicity        | Integration | Assignment |
|-------------------------|---------------------|-------------|------------|
| ~10.94                  | Singlet             | 1H          | Ar-OH      |
| ~7.80                   | Doublet of Doublets | 1H          | Ar-H       |
| ~7.45                   | Multiplet           | 1H          | Ar-H       |
| ~6.90                   | Multiplet           | 2H          | Ar-H       |
| ~4.25                   | Triplet             | 2H          | -OCH₂-     |
| ~1.80                   | Sextet              | 2H          | -CH2-CH3   |
| ~1.00                   | Triplet             | 3H          | -СНз       |

Note: Chemical shifts and multiplicities can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.



| Chemical Shift (δ, ppm) | Carbon Assignment   |
|-------------------------|---------------------|
| ~170.5                  | C=O (Ester)         |
| ~161.8                  | C-OH (Aromatic)     |
| ~135.9                  | Ar-CH               |
| ~130.0                  | Ar-CH               |
| ~119.0                  | Ar-CH               |
| ~117.6                  | Ar-CH               |
| ~112.5                  | Ar-C (quaternary)   |
| ~66.5                   | -OCH <sub>2</sub> - |
| ~22.0                   | -CH₂-               |
| ~10.5                   | -CH₃                |

# **Infrared (IR) Spectroscopy**

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm <sup>-1</sup> ) | <b>Bond Vibration</b> | Functional Group |
|--------------------------------|-----------------------|------------------|
| ~3200 (broad)                  | O-H stretch           | Phenolic -OH     |
| ~3070                          | C-H stretch           | Aromatic C-H     |
| ~2970                          | C-H stretch           | Aliphatic C-H    |
| ~1680                          | C=O stretch           | Ester C=O        |
| ~1610, ~1485                   | C=C stretch           | Aromatic C=C     |
| ~1250                          | C-O stretch           | Ester C-O        |

## **Mass Spectrometry (MS)**



Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here is for electron ionization (EI) mass spectrometry.

| m/z | Relative Intensity (%) | Assignment   |
|-----|------------------------|--|
| 180 | ~15-20                 | [M] <sup>+</sup> (Molecular ion)                               |
| 138 | ~18                    | [M - C <sub>3</sub> H <sub>6</sub> ] <sup>+</sup>              |
| 121 | ~26                    | [M - C₃H₅O]+   |
| 120 | 100                    | [M - C <sub>3</sub> H <sub>6</sub> O] <sup>+</sup> (Base peak) |
| 92  | ~20-27                 | [C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>                 |

# **Experimental Protocols**

The following are detailed methodologies for the key spectroscopic experiments cited.

## **NMR Spectroscopy Protocol**

## 3.1.1. Sample Preparation:

- Weigh approximately 10-20 mg of propyl salicylate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)
   containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

## 3.1.2. Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz NMR spectrometer
- Pulse Program: Standard single-pulse sequence (zg30)
- Number of Scans: 16
- Relaxation Delay: 1.0 s



Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

• Temperature: 298 K

## 3.1.3. Instrument Parameters (13C NMR):

• Spectrometer: 100 MHz NMR spectrometer

Pulse Program: Proton-decoupled pulse sequence (zgpg30)

• Number of Scans: 1024

• Relaxation Delay: 2.0 s

Acquisition Time: ~1.5 s

Spectral Width: -10 to 220 ppm

• Temperature: 298 K

## 3.1.4. Data Processing:

- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the resulting spectrum.
- Perform baseline correction.
- Reference the <sup>1</sup>H spectrum to the TMS signal at 0.00 ppm.
- Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.
- Integrate the signals in the <sup>1</sup>H NMR spectrum.

## **IR Spectroscopy Protocol**

## 3.2.1. Sample Preparation (Thin Film Method):



- Ensure the ATR crystal of the FTIR spectrometer is clean.
- Place a single drop of liquid propyl salicylate directly onto the ATR crystal.
- Acquire the spectrum.

#### 3.2.2. Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

• Scan Range: 4000 - 400 cm<sup>-1</sup>

• Number of Scans: 16

• Resolution: 4 cm<sup>-1</sup>

• Mode: Transmittance or Absorbance

#### 3.2.3. Data Processing:

- Perform a background scan with no sample present.
- Ratio the sample scan against the background scan to obtain the final spectrum.
- Identify and label the major absorption peaks.

## **Mass Spectrometry Protocol**

## 3.3.1. Sample Introduction:

- Prepare a dilute solution of propyl salicylate in a volatile organic solvent (e.g., methanol or dichloromethane).
- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet.
- 3.3.2. Instrument Parameters (Electron Ionization EI):
- Ionization Mode: Electron Ionization (EI)







• Electron Energy: 70 eV

• Ion Source Temperature: ~200-250 °C

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

Scan Range: m/z 40-300

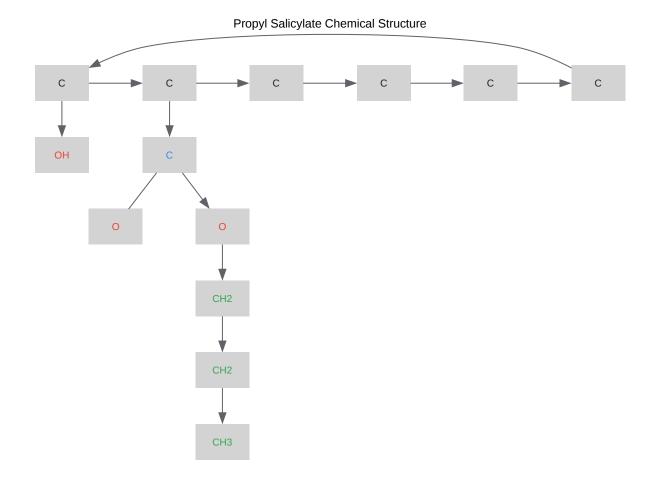
## 3.3.3. Data Processing:

- · Acquire the mass spectrum.
- Identify the molecular ion peak ([M]+).
- Identify the major fragment ions and the base peak.
- Correlate the fragmentation pattern with the structure of **propyl salicylate**.

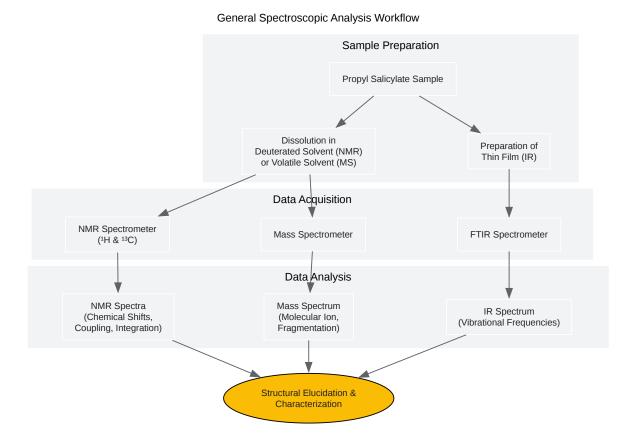
## **Visualizations**

The following diagrams illustrate the chemical structure of **propyl salicylate** and a general workflow for its spectroscopic analysis.









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